Cas no 1314904-03-4 (3-Isopropyl-2-methyl-oxaziridine)

3-Isopropyl-2-methyl-oxaziridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Isopropyl-2-methyl-oxaziridine
- 1314904-03-4
- DB-315468
- CS-M0761
- 3-isopropyl-2-methyl-1,2-oxaziridine
- AKOS006371776
- 2-methyl-3-propan-2-yloxaziridine
-
- Inchi: InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3
- InChI Key: BIVGLJVFPQVPNB-UHFFFAOYSA-N
- SMILES: CC(C)C1N(O1)C
Computed Properties
- Exact Mass: 101.084063974g/mol
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 72.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.5Ų
- XLogP3: 1.6
3-Isopropyl-2-methyl-oxaziridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR370057-500mg |
3-Isopropyl-2-methyl-1,2-oxaziridine |
1314904-03-4 | >98% | 500mg |
£884.00 | 2025-02-20 |
3-Isopropyl-2-methyl-oxaziridine Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
Additional information on 3-Isopropyl-2-methyl-oxaziridine
Professional Introduction to 3-Isopropyl-2-methyl-oxaziridine (CAS No. 1314904-03-4)
3-Isopropyl-2-methyl-oxaziridine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1314904-03-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This oxaziridine derivative, characterized by its unique structural framework, exhibits distinct chemical properties that make it a valuable reagent in the development of novel therapeutic agents and synthetic methodologies.
The compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and industrial applications. Specifically, 3-isopropyl-2-methyl-oxaziridine is distinguished by its oxaziridine core, a three-membered heterocycle containing nitrogen and oxygen atoms. This structural motif imparts reactivity that is highly useful in various chemical transformations, particularly in the context of carbon-carbon and carbon-nitrogen bond formation.
In recent years, there has been a growing interest in oxaziridine derivatives due to their potential as intermediates in the synthesis of bioactive molecules. The reactivity of 3-isopropyl-2-methyl-oxaziridine arises from its electrophilic nature, which allows it to participate in nucleophilic addition reactions. This characteristic has been leveraged in the development of novel synthetic strategies for constructing complex molecular architectures.
One of the most compelling applications of CAS No. 1314904-03-4 is in the field of medicinal chemistry. Oxaziridine derivatives have been explored as scaffolds for small-molecule drugs due to their ability to engage with biological targets in unique ways. For instance, studies have demonstrated the utility of this compound in generating modified nucleosides and other pharmacophores that exhibit promising biological activities. These include potential applications in antiviral, anticancer, and anti-inflammatory therapies.
The structural features of 3-isopropyl-2-methyl-oxaziridine also make it a valuable tool in organic synthesis. The presence of both methyl and isopropyl substituents on the oxaziridine ring influences its electronic properties and reactivity patterns. This has been exploited in cross-coupling reactions, where the compound serves as a precursor for introducing functional groups into larger molecular frameworks. Such methodologies are increasingly important in the synthesis of complex natural products and drug candidates.
Recent advancements in synthetic chemistry have highlighted the role of oxaziridine derivatives in transition-metal-catalyzed reactions. For example, palladium-catalyzed C-H activation and functionalization using CAS No. 1314904-03-4 have opened new avenues for constructing carbon-carbon bonds with high selectivity and efficiency. These developments are particularly relevant in the context of green chemistry initiatives, where catalytic methods are preferred over traditional multi-step synthetic routes.
The pharmaceutical industry has also shown interest in exploring the therapeutic potential of 3-isopropyl-2-methyl-oxaziridine. Preclinical studies have indicated that derivatives of this compound may interact with biological targets such as enzymes and receptors, modulating pathways associated with disease states. While further research is needed to fully elucidate its mechanisms of action, these findings underscore its significance as a lead compound for drug discovery programs.
In addition to its pharmaceutical applications, CAS No. 1314904-03-4 has found utility in materials science and agrochemical research. Its unique reactivity allows for the synthesis of novel polymers and specialty chemicals that exhibit enhanced properties for specific applications. For instance, researchers have investigated its use in generating cross-linked materials with tailored mechanical and thermal characteristics.
The synthesis of 3-isopropyl-2-methyl-oxaziridine itself presents an interesting challenge due to its reactive nature. Careful optimization of reaction conditions is required to achieve high yields while minimizing side products. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
The safety profile of CAS No. 1314904-03-4 is another critical consideration for researchers handling this compound. While it does not fall under hazardous classifications such as flammability or toxicity at typical usage levels, appropriate handling procedures should always be followed to ensure safe laboratory practices.
In conclusion, 3-isopropyl-2-methyl-oxaziridine, represented by its CAS number CAS No. 1314904-03-4, is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical chemists, organic syntheses experts, and materials scientists alike.
1314904-03-4 (3-Isopropyl-2-methyl-oxaziridine) Related Products
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)




